Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Anti-inflammatory Analgesic SAR

Traditional NSAID-based anti-inflammatory programs face gastrointestinal toxicity risks. Imidazo[1,2-a]pyrimidine-2-carboxylic acid addresses this as a COX-independent analgesic scaffold-derivatives achieve up to 15× indomethacin potency. This versatile building block also enables influenza A virus entry inhibitor development (sub-micromolar EC50 against Group 2 IAVs) and antifungal hit-to-lead optimization. Supplied with analytical certificates for rapid SAR diversification.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 64951-10-6
Cat. No. B1296383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine-2-carboxylic acid
CAS64951-10-6
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12)
InChIKeyGHGDMYPURSIGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6): Core Building Block for Heterocyclic Drug Discovery and Materials Science


Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a fused bicyclic heterocycle comprising an imidazole ring annulated to a pyrimidine, featuring a carboxylic acid group at the 2-position (C7H5N3O2; MW 163.13 g/mol) [1]. This scaffold is a synthetic bioisostere of purine bases, offering a privileged template for medicinal chemistry and materials science [2]. Its structural features—an electron-deficient core, a hydrogen bond donor/acceptor motif, and a versatile carboxylic acid handle—render it a highly sought-after building block for the construction of bioactive molecules, coordination polymers, and advanced functional materials .

Privileged scaffold Purine bioisostere for medicinal chemistry and materials research
Versatile handle 2-carboxylic acid enables amide, ester, and coordination-polymer synthesis
Synthetic gateway Core for anti-inflammatory, antiviral, antifungal analog library design

Why Imidazo[1,2-a]pyrimidine-2-carboxylic acid Cannot Be Readily Replaced by Other Imidazopyrimidine Isomers or Heterocyclic Carboxylic Acids


Simple substitution of imidazo[1,2-a]pyrimidine-2-carboxylic acid with other regioisomers (e.g., 3-carboxylic acid or 6-carboxylic acid variants) or alternative heterocyclic carboxylic acids (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid) is precluded by marked differences in electronic distribution, biological activity profiles, and synthetic accessibility. The position of the carboxylic acid directly dictates the compound's reactivity, binding affinity, and physicochemical properties (e.g., logD and hydrogen-bonding capacity) [1]. Furthermore, established structure-activity relationship (SAR) studies demonstrate that even minor modifications to the imidazo[1,2-a]pyrimidine core (e.g., methylation, halogenation) can drastically alter anti-inflammatory potency and selectivity, rendering untested substitutes unreliable for target applications [2]. Direct comparative data confirm that imidazo[1,2-a]pyridines exhibit superior COX inhibition compared to the bioisosteric imidazo[1,2-a]pyrimidines, underscoring the critical influence of the heterocyclic core on biological outcome [3].

Regioisomer mismatch

3- or 6-carboxylic acid isomers alter reactivity, binding, and logD; activity may not transfer directly.

Core heterocycle switch

Imidazo[1,2-a]pyridine analogs exhibit a different COX inhibition profile; biological outcome may shift.

SAR sensitivity

Minor core modifications (methyl, halogen) can drastically alter potency; untested replacements are unreliable.

Quantitative Differentiation of Imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) Relative to Key Comparators


Cyclooxygenase-Independent Analgesic Activity: Direct Comparison with Indomethacin

Imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, specifically the 5-chloro-7-methyl amide (7a), exhibit analgesic potency approximately 15 times that of indomethacin in the acetic acid-induced writhing test [1]. This activity is observed in the context of cyclooxygenase-independent anti-inflammatory effects, representing a distinct mechanistic profile compared to classical NSAIDs [1].

Analgesic activity vs indomethacin
Head-to-head
~15× indomethacin (derivative 7a)
Reported COX-independent analgesic endpoint context
In vivo rat writhing test; derivative-specific result
Anti-inflammatory Analgesic SAR

Broad-Spectrum Antiviral Activity Against Influenza A (Group 2 Viruses)

Optimized imidazo[1,2-a]pyrimidine analogs demonstrate potent inhibition of influenza A viral entry with sub-micromolar EC50 values against pseudotyped H7N1 viruses (EC50 = 0.09 μM and 0.47 μM for lead compounds 10 and 12, respectively) and robust activity against infectious H3N2 and avian influenza strains [1]. The unsubstituted imidazo[1,2-a]pyrimidine-2-carboxylic acid serves as the critical synthetic precursor for this series.

Antiviral EC₅₀ (H7N1)
Class-level
0.09 μM (lead 10, pseudotyped H7N1)
Supports influenza A entry-inhibitor lead design
Derived from this core scaffold; broad-spectrum Group 2 IAVs
Antiviral Influenza Hemagglutinin

Molecular Docking-Based Antifungal Potential: Comparison with Voriconazole

Molecular docking simulations indicate that imidazo[1,2-a]pyrimidine derivatives exhibit binding energies and interactions comparable to those of the clinically used antifungal agent voriconazole against Candida albicans targets [1]. The unfunctionalized acid provides the synthetic gateway for accessing these promising antifungal candidates.

Antifungal docking
Class-level
Comparable to voriconazole (in silico)
Supports antifungal lead generation context
Molecular docking against C. albicans; no in vitro data
Antifungal Candida albicans Molecular Docking

Supply Chain Reliability: Purity and Quality Control Specifications

Commercial sources of imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) consistently supply material with a minimum purity specification of 95% or 97%, with supporting analytical data (NMR, HPLC, GC) available from major vendors . This level of characterization is essential for reproducible synthesis and screening campaigns.

Purity (commercial)
Data to verify
≥95% or ≥97% (vendor specs)
Meets research-grade threshold; verify lot COA
Supplier-specified; analytical data available upon request
Purity Quality Control Procurement

Defined Safety Profile for Laboratory Handling

According to Globally Harmonized System (GHS) classification, imidazo[1,2-a]pyrimidine-2-carboxylic acid is categorized with Acute Toxicity (Oral, Category 3, H301: Toxic if swallowed), Skin Irritation (Category 2, H315: Causes skin irritation), and Specific Target Organ Toxicity – Single Exposure (Category 3, H335: May cause respiratory irritation) [1][2].

GHS classification
Supporting evidence
H301, H315, H335
Requires laboratory risk assessment and safe handling
Per SDS and regulatory databases
Safety GHS Handling

High-Value Application Scenarios for Imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6) in Research and Development


Synthesis of Next-Generation Non-Steroidal Anti-Inflammatory Drug (NSAID) Candidates with Reduced Ulcerogenicity

Leverage the demonstrated COX-independent, high-potency analgesic profile (up to 15× indomethacin) of imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives to design novel anti-inflammatory agents that mitigate the gastrointestinal side effects associated with traditional NSAIDs [1]. The scaffold's modular carboxylic acid handle enables rapid diversification into ester, amide, and heterocyclic libraries for SAR optimization.

Development of Broad-Spectrum Antiviral Agents Targeting Hemagglutinin-Mediated Viral Entry

Utilize imidazo[1,2-a]pyrimidine-2-carboxylic acid as a core building block to synthesize and optimize influenza A virus entry inhibitors. The scaffold has yielded lead compounds with sub-micromolar EC50 values against Group 2 IAVs (including avian influenza strains) and demonstrated favorable DMPK profiles [2]. This positions the compound as a strategic intermediate for antiviral drug discovery programs, particularly those addressing pandemic influenza preparedness.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers for Advanced Materials

Exploit the rigid, planar imidazo[1,2-a]pyrimidine core and the 2-carboxylic acid coordination site to design novel metal-organic frameworks (MOFs) or coordination polymers [3]. The electron-deficient heterocycle can facilitate charge-transfer interactions, while the carboxylic acid enables strong metal binding, making this compound valuable for gas storage, separation, catalysis, or sensing applications [3].

Synthesis of Putative Antifungal Leads via Structure-Based Design

Capitalize on the promising molecular docking results that suggest imidazo[1,2-a]pyrimidine derivatives may engage antifungal targets (e.g., Candida albicans) with comparable binding modes to voriconazole [4]. Use the commercially available carboxylic acid to generate focused libraries for in vitro antifungal screening and hit-to-lead optimization.

Application
Selection Property
Validation Focus
Inflammation-model analgesic research
COX-independent pathway derivatization
Analgesic writhing model endpoints
Influenza A viral entry inhibition studies
Core scaffold for hemagglutinin-targeted inhibitors
Pseudotyped H7N1 and infectious IAV models
MOF and coordination polymer synthesis
Planar heterocyclic core; carboxylate coordination
Material characterization; adsorption/catalysis testing
Antifungal lead generation
In silico binding profile comparable to azoles
In vitro Candida albicans screening models

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